Cas no 116097-84-8 (L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI))
116097-84-8 structure
Product Name:L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI)
CAS番号:116097-84-8
MF:C42H62N10O7S
メガワット:851.069488048553
CID:141288
PubChem ID:3082766
Update Time:2025-04-19
L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI) 化学的及び物理的性質
名前と識別子
-
- L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI)
- (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-me
- septide, acetyl-Arg(6)-
- A6A-Septide
- Ac-6-Arg-9-pro-substance P (6-11)
- Acetyl-6-arg-septide
- L-Methioninamide, N2-acetyl-L-arginyl-L-phenylalanyl-L-phenelalanyl-L-profyl-L-leucyl-
- N~2~-acetyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide
- Septide, acetyl-arginine(6)-
- Substance P (6-11), Ac-arg(6)-pro(9)-
- Substance P (6-11), acetyl-arginyl(6)-proline(9)-
- 116097-84-8
- (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
- DTXSID70151275
-
- インチ: 1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1
- InChIKey: DPVIJCCNTAWHMH-LBBUGJAGSA-N
- ほほえんだ: S(C)CC[C@@H](C(N)=O)NC([C@H](CC(C)C)NC([C@@H]1CCCN1C([C@H](CC1C=CC=CC=1)NC([C@H](CC1C=CC=CC=1)NC([C@H](CCC/N=C(\N)/N)NC(C)=O)=O)=O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 850.45286
- どういたいしつりょう: 850.45236553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 9
- 重原子数: 60
- 回転可能化学結合数: 24
- 複雑さ: 1470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 299Ų
じっけんとくせい
- PSA: 273.3
L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI) 関連文献
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
116097-84-8 (L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI)) 関連製品
- 104486-69-3(Substance P,9-L-proline-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
推奨される供給者
SHOCHEM(SHANGHAI) CO.,lTD
ゴールドメンバー
中国のサプライヤー
大量
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Hongxiang Biomedical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬